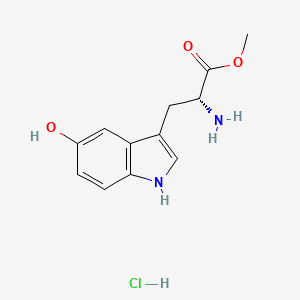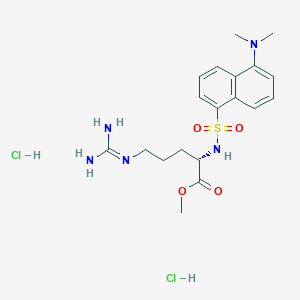
Dansylarginine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansylarginine methyl ester is a chemical compound known for its fluorescent properties. It is often used in biochemical and medical research due to its ability to bind to specific proteins and enzymes, making it useful for studying various biological processes. The compound is a derivative of arginine, an amino acid, and contains a dansyl group, which is responsible for its fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dansylarginine methyl ester typically involves the esterification of arginine with methanol in the presence of a catalyst. One common method is the reaction of arginine with methanol and trimethylchlorosilane at room temperature, which yields the methyl ester hydrochloride . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dansylarginine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield arginine and methanol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Arginine and methanol.
Reduction: Dansylarginine alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Dansylarginine methyl ester has a wide range of applications in scientific research:
Biochemistry: Used as a fluorescent probe to study protein-ligand interactions and enzyme activities.
Medicine: Employed in diagnostic assays to detect specific proteins or enzymes in biological samples.
Chemistry: Utilized in the synthesis of other fluorescent compounds and as a reagent in various chemical reactions.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of dansylarginine methyl ester involves its binding to specific proteins or enzymes. The dansyl group, due to its fluorescent properties, allows researchers to track and study these interactions. The compound can act as a substrate for enzymes such as trypsin, which hydrolyzes the ester bond, releasing the fluorescent dansyl group . This property is particularly useful in enzymatic assays and studies of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-L-arginine: Similar in structure but lacks the methyl ester group.
Dansyl-D-arginine methyl ester: The D-isomer of dansylarginine methyl ester, which has different stereochemistry.
Dansyl-L-lysine methyl ester: Another fluorescent compound with a similar structure but derived from lysine instead of arginine.
Uniqueness
This compound is unique due to its combination of the dansyl fluorescent group and the arginine amino acid. This combination allows it to specifically interact with certain proteins and enzymes, making it a valuable tool in biochemical and medical research. Its fluorescent properties also make it highly useful for imaging and diagnostic applications.
Propriétés
Numéro CAS |
55380-65-9 |
|---|---|
Formule moléculaire |
C19H29Cl2N5O4S |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
methyl (2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C19H27N5O4S.2ClH/c1-24(2)16-10-4-8-14-13(16)7-5-11-17(14)29(26,27)23-15(18(25)28-3)9-6-12-22-19(20)21;;/h4-5,7-8,10-11,15,23H,6,9,12H2,1-3H3,(H4,20,21,22);2*1H/t15-;;/m0../s1 |
Clé InChI |
WBWHNIFOKSPDIW-CKUXDGONSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl.Cl |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)


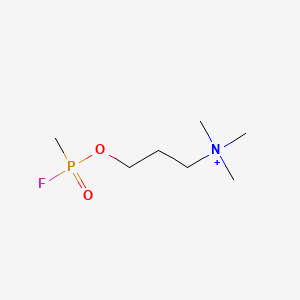
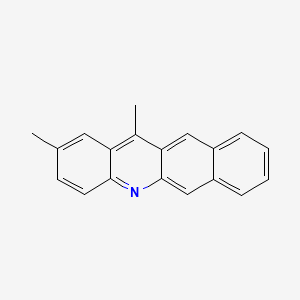
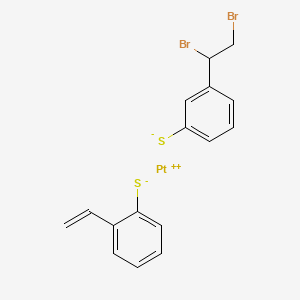

![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
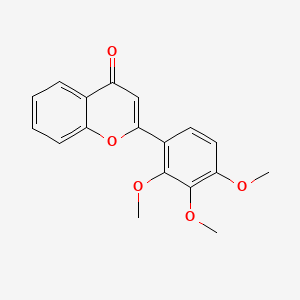

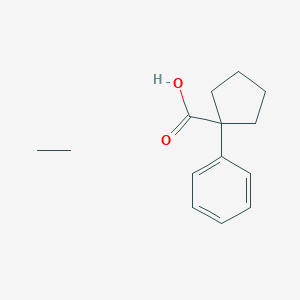
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
